N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
Benzenesulfonamide is a type of organosulfur compound containing the -SO2NH2 group and is characteristic of the existence of sulfanilamide group . The methoxyethyl group is a common substituent in organic chemistry, involved in many chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzenesulfonamide core with a methoxyethyl group attached to a tetrahydroquinoline ring .Chemical Reactions Analysis
Sulfonamides, including benzenesulfonamides, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and as nucleophiles in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For benzenesulfonamide, it’s known to be a solid at room temperature with a melting point of 150 - 152 °C .Scientific Research Applications
Pharmacological Activities
Antimicrobial and Anticancer Activities : Isoquinoline derivatives, including those related to the tetrahydroquinoline scaffold, have been widely studied for their antimicrobial and anticancer properties. For instance, benzofuran derivatives have emerged as potent antimicrobial agents against various pathogens, highlighting the versatility and therapeutic potential of these scaffolds in drug discovery (Hiremathad et al., 2015; Hiremathad et al., 2015).
Immunomodulatory Effects : Tetrandrine, a bis-benzylisoquinoline alkaloid purified from Stephania tetrandra, exhibits significant immunosuppressive effects. These findings suggest the potential use of tetrandrine and related compounds in treating autoimmune diseases such as rheumatoid arthritis (Lai, 2002).
Antioxidant Properties : The antioxidant ethoxyquin and its analogs, including isoquinoline derivatives, have been investigated for their efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation. This application underlines the importance of these compounds in food preservation and highlights their potential in medical applications requiring antioxidant properties (de Koning, 2002).
Neuroprotective and Anti-inflammatory Effects : Annona species, known for their diverse pharmacological activities, contain isoquinoline alkaloids that demonstrate neuroprotective and anti-inflammatory effects. These compounds offer a promising avenue for developing treatments for neurodegenerative diseases and inflammation-related conditions (Nugraha et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-13-12-20-11-5-6-15-9-10-16(14-18(15)20)19-24(21,22)17-7-3-2-4-8-17/h2-4,7-10,14,19H,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMRYSDCMUGGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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